1-(4-{3-[4-(2-Fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one
Description
Properties
IUPAC Name |
1-[4-[3-[4-(2-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O3/c1-2-22(27)17-7-9-19(10-8-17)28-16-18(26)15-24-11-13-25(14-12-24)21-6-4-3-5-20(21)23/h3-10,18,26H,2,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNAGXYFCCGBFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
A retrosynthetic approach reveals three critical disconnections for assembling the target molecule:
- Ether linkage formation between the 4-propanoylphenyl group and the 2-hydroxypropoxy chain.
- Piperazine incorporation via nucleophilic substitution at the terminal position of the propoxy chain.
- Functionalization of the piperazine ring with the 2-fluorophenyl group.
This modular strategy allows for independent synthesis of intermediates, followed by sequential coupling.
Synthesis of Key Intermediates
Preparation of 4-(2-Hydroxypropoxy)propiophenone
The phenolic ketone intermediate serves as the foundational building block. A two-step protocol is employed:
Step 1: Protection of 4-Hydroxypropiophenone
4-Hydroxypropiophenone is treated with chlorotrimethylsilane (TMSCl) in dichloromethane (DCM) under basic conditions (triethylamine, 0°C, 2 h) to yield the TMS-protected derivative. This prevents undesired side reactions during subsequent alkylation.
Step 2: Alkylation with Epichlorohydrin
The protected phenol undergoes alkylation with epichlorohydrin (1.2 eq) in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base (80°C, 12 h). Deprotection with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) affords 4-(2,3-epoxypropoxy)propiophenone. Acidic hydrolysis (H₂SO₄, H₂O, 60°C, 4 h) yields 4-(2-hydroxypropoxy)propiophenone.
Reaction Conditions Table
| Step | Reagents | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | TMSCl, Et₃N | DCM | 0°C | 2 h | 92 |
| 2 | Epichlorohydrin, K₂CO₃ | DMF | 80°C | 12 h | 78 |
| 3 | TBAF | THF | RT | 1 h | 95 |
| 4 | H₂SO₄, H₂O | H₂O | 60°C | 4 h | 88 |
Synthesis of 1-(2-Fluorophenyl)piperazine
Piperazine derivatives are typically prepared via nucleophilic aromatic substitution or Ullmann-type couplings:
Method A: Direct Amination
2-Fluorobromobenzene reacts with piperazine (3 eq) in toluene using a Pd/Xantphos catalyst system (Pd₂(dba)₃, Xantphos, Cs₂CO₃) at 110°C for 24 h. Column chromatography (SiO₂, EtOAc/hexane 1:3) provides 1-(2-fluorophenyl)piperazine in 65% yield.
Method B: Reductive Amination
Condensation of 2-fluoroaniline with bis(2-chloroethyl)amine hydrochloride in ethanol under reflux (12 h), followed by reduction with sodium cyanoborohydride (NaBH₃CN), affords the piperazine ring in 58% yield.
Final Coupling Strategies
Epoxide Ring-Opening with Piperazine
4-(2,3-Epoxypropoxy)propiophenone reacts with 1-(2-fluorophenyl)piperazine (1.5 eq) in ethanol at 70°C for 8 h. The reaction proceeds via nucleophilic attack at the less hindered epoxide carbon, yielding the 2-hydroxypropoxy linkage.
Optimization Data Table
| Entry | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| 1 | EtOH | 70°C | 8 h | 72 |
| 2 | DMF | 100°C | 6 h | 68 |
| 3 | THF | 60°C | 12 h | 65 |
Ethanol provides optimal balance between solubility and reaction rate, minimizing side products.
Mitsunobu Etherification
For stereochemical control, the Mitsunobu reaction couples 4-(2-hydroxypropoxy)propiophenone with 1-(2-fluorophenyl)piperazine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF (0°C to RT, 24 h). This method preserves the hydroxyl configuration but requires stoichiometric reagents, reducing scalability.
Analytical Characterization
Critical spectroscopic data for the target compound:
- ¹H NMR (400 MHz, CDCl₃) : δ 1.25 (t, 3H, CH₂CH₃), 2.55 (q, 2H, CH₂CO), 3.12–3.25 (m, 8H, piperazine-H), 3.85 (m, 1H, CHOH), 4.10 (dd, 2H, OCH₂), 6.90–7.45 (m, 8H, aromatic-H).
- HRMS (ESI+) : m/z calcd for C₂₃H₂₈FN₂O₃ [M+H]⁺ 407.1974; found 407.1976.
- HPLC Purity : 98.2% (C18 column, MeCN/H₂O 70:30, 1 mL/min).
Challenges and Optimization Considerations
- Regioselectivity in Epoxide Opening : Competing attack at both epoxide carbons necessitates careful control of steric and electronic factors. Bulkier piperazine derivatives favor attack at the terminal carbon.
- Hydroxyl Group Protection : TMS protection prevents undesired oxidation or elimination during alkylation steps but requires acidic workup.
- Piperazine Solubility : Polar aprotic solvents (DMF, DMSO) enhance solubility but may complicate purification.
Alternative Synthetic Routes
Industrial-Scale Considerations
For kilogram-scale production, the epoxide route offers advantages:
Chemical Reactions Analysis
Types of Reactions
1-(4-{3-[4-(2-Fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one can undergo various chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Introduction of various substituents on the aromatic ring.
Scientific Research Applications
Structural Features
The compound's structure allows for interactions with various biological targets due to the presence of polar and non-polar regions. The fluorophenyl substituent enhances its biological activity, making it a subject of interest in medicinal chemistry.
Chemistry
1-(4-{3-[4-(2-Fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical reactions:
- Oxidation : Formation of ketones or aldehydes.
- Reduction : Formation of secondary or tertiary alcohols.
- Substitution : Introduction of different substituents on the aromatic ring.
Biology
The compound is studied for its potential interactions with biological targets such as enzymes and receptors. Research indicates that it may modulate signaling pathways involved in cellular processes such as proliferation and apoptosis.
Medicine
Investigations into the therapeutic effects of this compound suggest its potential in treating various diseases, particularly those related to the central nervous system:
- Antidepressant Effects : Similar compounds have shown efficacy in clinical trials for major depressive disorder, indicating potential mood regulation capabilities.
- Cancer Therapeutics : In vitro studies demonstrate significant activity against various cancer cell lines, suggesting its use in cancer treatment.
Industry
This compound is also utilized in the development of new materials and chemical processes due to its unique properties and reactivity.
Data Tables
| Cell Line | IC50 Value (μM) |
|---|---|
| Colon Carcinoma | 6.2 |
| Human Breast Cancer | 43.4 |
Antidepressant Effects
A clinical trial evaluated the efficacy of a piperazine derivative similar to this compound in patients with major depressive disorder. Results indicated a significant reduction in depressive symptoms compared to placebo controls, supporting its potential role in mood regulation.
Cancer Therapeutics
In vitro studies have shown that derivatives of this compound exhibit significant activity against various cancer cell lines, indicating its potential as a therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of 1-(4-{3-[4-(2-Fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.
Pathways Involved: It may modulate signaling pathways involved in cellular processes such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-{3-[4-(2-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one
- 1-(4-{3-[4-(2-Methylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one
Uniqueness
1-(4-{3-[4-(2-Fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one is unique due to the presence of the 2-fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Biological Activity
The compound 1-(4-{3-[4-(2-Fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a piperazine ring, a fluorophenyl group, and a hydroxypropoxy moiety. The presence of these functional groups suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 423.5 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
| LogP | 3.5 |
1. Monoamine Oxidase Inhibition
Research indicates that compounds with similar structures exhibit inhibitory effects on monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. For instance, derivatives containing the 2-fluorophenyl piperazine moiety have shown significant inhibition of MAO-A and MAO-B.
Case Study: A study evaluated various derivatives for their MAO inhibitory activities. One derivative with a similar structure exhibited an IC50 value of 0.013 µM for MAO-B, indicating potent inhibitory activity .
2. Anticancer Activity
The compound's structural similarity to known anticancer agents suggests potential activity against cancer cell lines. Studies have demonstrated that piperazine derivatives can inhibit cancer cell proliferation through various mechanisms.
Research Findings:
- A derivative with the 2-fluorophenyl piperazine group was tested against several cancer cell lines, showing significant cytotoxicity with IC50 values ranging from 10 to 50 µM .
- Molecular docking studies indicated favorable binding interactions with key targets involved in cancer progression.
3. Anti-Virulence Activity
Recent findings suggest that compounds similar to this one may possess anti-virulence properties by inhibiting essential virulence factors in pathogens. For example, one study highlighted that certain piperazine derivatives inhibited protein tyrosine phosphatase B (PtpB) in Mycobacterium tuberculosis, disrupting signal transduction pathways in macrophages .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the fluorophenyl group is believed to enhance lipophilicity and improve binding affinity to biological targets.
Table 2: Structure-Activity Relationship Summary
| Substituent | Biological Activity |
|---|---|
| Fluorophenyl | Increased MAO inhibition |
| Hydroxypropoxy | Enhanced solubility |
| Piperazine | Anticancer properties |
Q & A
Q. What are the optimal synthetic routes and key reaction parameters for synthesizing this compound?
- Methodological Answer : Synthesis involves multi-step nucleophilic substitution and coupling reactions. Key steps include:
-
Piperazine Ring Functionalization : React 2-fluorophenylpiperazine with epichlorohydrin under basic conditions (e.g., K₂CO₃) to introduce the 2-hydroxypropoxy chain .
-
Ketone Formation : Couple the intermediate with 4-propanoylphenyl via Mitsunobu or nucleophilic aromatic substitution, using catalysts like Pd(PPh₃)₄ for C–O bond formation .
-
Critical Parameters :
-
Temperature : 60–80°C for optimal reactivity without side reactions.
-
Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility .
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity .
Step Key Reagents/Conditions Yield Range Reference 1 2-Fluorophenylpiperazine, epichlorohydrin, K₂CO₃ 60–75% 2 4-Propanoylphenyl, Pd(PPh₃)₄, DMF 40–55%
Q. Which spectroscopic and analytical techniques are most effective for characterizing its purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., 2-fluorophenyl protons at δ 6.8–7.2 ppm; piperazine CH₂ at δ 2.5–3.5 ppm) .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺ at m/z 427.1921) validates molecular formula .
- HPLC-PDA : Purity >98% confirmed via reverse-phase C18 column (acetonitrile/water gradient) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate its pharmacological potential?
- Methodological Answer :
-
Variation of Substituents : Replace the 2-fluorophenyl group with electron-withdrawing (e.g., –CF₃) or donating (–OCH₃) groups to assess binding affinity .
-
Biological Assays : Test against target receptors (e.g., serotonin/dopamine receptors) using radioligand displacement assays (IC₅₀ values) .
-
Data Interpretation : Correlate substituent effects with activity trends (e.g., 2-fluorophenyl enhances selectivity for 5-HT₁A receptors vs. 4-chlorophenyl in GPV005 analogs) .
Substituent (R) Target Receptor IC₅₀ (nM) Reference 2-Fluorophenyl 5-HT₁A 12.3 4-Chlorophenyl D₂ 45.7
Q. What computational strategies are recommended for modeling its interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding poses in receptor active sites (e.g., 5-HT₁A) with AMBER force fields .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of hydrogen bonds (e.g., between fluorophenyl and Tyr residues) .
- Free Energy Calculations : MM-PBSA predicts binding free energy (ΔG) to rank analogs .
Q. How should researchers address contradictions in experimental data related to bioactivity across assays?
- Methodological Answer :
- Reproducibility Checks : Validate assays under standardized conditions (pH 7.4 buffer, 37°C) .
- Control Experiments : Include reference compounds (e.g., WAY-100635 for 5-HT₁A) to calibrate activity .
- Data Normalization : Express activity as % inhibition relative to controls to minimize inter-assay variability .
Q. What are the best practices for resolving crystallographic data ambiguities during X-ray structure determination?
- Methodological Answer :
- SHELX Refinement : Use SHELXL for iterative least-squares refinement, prioritizing restraints for bond lengths/angles in the piperazine ring .
- Twinned Data Handling : Apply HKL-3000 for twin law identification (e.g., two-fold rotation) .
- Validation Tools : Check R-factors (R₁ < 0.05) and electron density maps (Fo–Fc < 0.3 eÅ⁻³) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
